

Validation of the structure of (2,4,5-Trimethoxyphenyl)methanol using spectroscopic methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4,5-Trimethoxyphenyl)methanol

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Spectroscopic Validation of (2,4,5-Trimethoxyphenyl)methanol: A Comparative Guide

Abstract

The unequivocal structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive spectroscopic validation of the molecular structure of **(2,4,5-Trimethoxyphenyl)methanol**. Through a comparative analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data with that of its isomers, (3,4,5-Trimethoxyphenyl)methanol and (2,4,6-Trimethoxyphenyl)methanol, and established spectroscopic principles, we present a clear and robust confirmation of its atomic arrangement. Detailed experimental protocols and data interpretation are provided to assist researchers in the unambiguous identification of this compound.

Introduction

(2,4,5-Trimethoxyphenyl)methanol is a substituted aromatic alcohol with potential applications as a building block in the synthesis of various pharmaceutical and fine chemical products. Accurate structural elucidation is paramount to understanding its reactivity and ensuring the integrity of subsequent research. This guide employs a multi-spectroscopic

approach, leveraging the unique insights provided by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to validate the substitution pattern of the methoxy and methanol groups on the phenyl ring. By comparing the experimental data with theoretical values and the spectra of its isomers, we provide a definitive structural assignment.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **(2,4,5-Trimethoxyphenyl)methanol** and its isomers.

¹H NMR Data Comparison

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm

Compound	Ar-H Chemical Shift (δ, ppm)	-CH ₂ OH Chemical Shift (δ, ppm)	-OCH ₃ Chemical Shift (δ, ppm)	-OH Chemical Shift (δ, ppm)
(2,4,5-Trimethoxyphenyl)methanol	6.95 (s, 1H), 6.51 (s, 1H)	4.63 (s, 2H)	3.90 (s, 3H), 3.86 (s, 3H), 3.84 (s, 3H)	~2.0 (br s, 1H)
(3,4,5-Trimethoxyphenyl)methanol[1][2]	6.55 (s, 2H)	4.61 (s, 2H)	3.85 (s, 6H), 3.83 (s, 3H)	~1.8 (br s, 1H)
(2,4,6-Trimethoxyphenyl)methanol[3][4]	6.15 (s, 2H)	4.75 (s, 2H)	3.82 (s, 6H), 3.79 (s, 3H)	~2.1 (br s, 1H)
Typical Ranges	6.5-8.5[5][6][7][8]	4.5-5.5 (benzylic) [7][8]	3.5-4.0[7][8]	0.5-5.0 (variable) [9]

¹³C NMR Data Comparison

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm

Compound	Ar-C Chemical Shift (δ, ppm)	-CH ₂ OH Chemical Shift (δ, ppm)	-OCH ₃ Chemical Shift (δ, ppm)
(2,4,5- Trimethoxyphenyl)met hanol[10]	151.3, 148.8, 143.0, 118.5, 112.9, 97.5	60.2	56.9, 56.6, 56.4
(3,4,5- Trimethoxyphenyl)met hanol[1]	153.3, 137.2, 136.9, 104.9	65.4	60.8, 56.1
(2,4,6- Trimethoxyphenyl)met hanol	160.8, 159.2, 106.1, 90.7	56.0	55.8, 55.4
Typical Ranges	110-160[11][12][13] [14]	50-80[11][12]	50-90[12][15]

IR Spectroscopy Data Comparison

Compound	O-H Stretch (cm ⁻¹)	C-H Stretch (Aromatic) (cm ⁻¹)	C-H Stretch (Aliphatic) (cm ⁻¹)	C=C Stretch (Aromatic) (cm ⁻¹)	C-O Stretch (cm ⁻¹)
(2,4,5- Trimethoxyph enyl)methano I[10]	~3400 (broad)	~3000	~2940, 2835	~1620, 1510	~1210, 1040
(3,4,5- Trimethoxyph enyl)methano I[1]	~3450 (broad)	~3010	~2940, 2840	~1600, 1510	~1240, 1130
(2,4,6- Trimethoxyph enyl)methano I	~3400 (broad)	~2990	~2940, 2840	~1600, 1500	~1220, 1120
Typical Ranges	3200-3600 (broad)[16] [17][18][19] [20]	3000- 3100[16]	2850- 3000[16]	1450- 1600[16]	1000- 1300[16][17] [18]

Mass Spectrometry Data Comparison

Compound	Molecular Ion (M^+) (m/z)	Key Fragment Ions (m/z)
(2,4,5-Trimethoxyphenyl)methanol[10]	198	181, 167, 152, 139
]		
(3,4,5-Trimethoxyphenyl)methanol[1]	198	183, 169, 154, 139
(2,4,6-Trimethoxyphenyl)methanol	198	183, 168, 153, 139
Typical Fragmentation	-	M-OH (loss of hydroxyl), M-CH ₂ OH (loss of hydroxymethyl), M-OCH ₃ (loss of methoxy), further fragmentation of the aromatic ring.[21][22][23][24]

Interpretation and Structural Validation

The spectroscopic data presented provides compelling evidence for the structure of **(2,4,5-Trimethoxyphenyl)methanol**.

- ¹H NMR: The presence of two distinct singlets in the aromatic region (6.95 and 6.51 ppm) is characteristic of two non-equivalent aromatic protons, which is consistent with the 1,2,4,5-substitution pattern. In contrast, the (3,4,5-Trimethoxyphenyl)methanol and (2,4,6-Trimethoxyphenyl)methanol isomers each show a single singlet for their two equivalent aromatic protons. The three distinct singlets for the methoxy groups in the target molecule further support the proposed structure, indicating different chemical environments for each methoxy group.
- ¹³C NMR: The spectrum of **(2,4,5-Trimethoxyphenyl)methanol** displays six distinct signals in the aromatic region, confirming the presence of six unique aromatic carbons. This is in agreement with the lack of symmetry in the 1,2,4,5-substitution pattern. The isomers, with their higher symmetry, would exhibit fewer than six aromatic carbon signals.

- IR Spectroscopy: The broad O-H stretch around 3400 cm^{-1} is indicative of the hydroxyl group. The C-O stretching bands are consistent with an alcohol and ether functionalities. The aromatic C=C stretching vibrations confirm the presence of the benzene ring.
- Mass Spectrometry: The molecular ion peak at m/z 198 corresponds to the molecular weight of ($\text{C}_{10}\text{H}_{14}\text{O}_4$). The fragmentation pattern, including the loss of a hydroxyl radical (m/z 181) and subsequent losses of methyl groups from the methoxy substituents, is consistent with the structure of a trimethoxybenzyl alcohol.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: Bruker Avance III 400 MHz spectrometer.
- Solvent: Deuterated chloroform (CDCl_3).
- Standard: Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
- Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of CDCl_3 .
- ^1H NMR: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR: Spectra were acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy

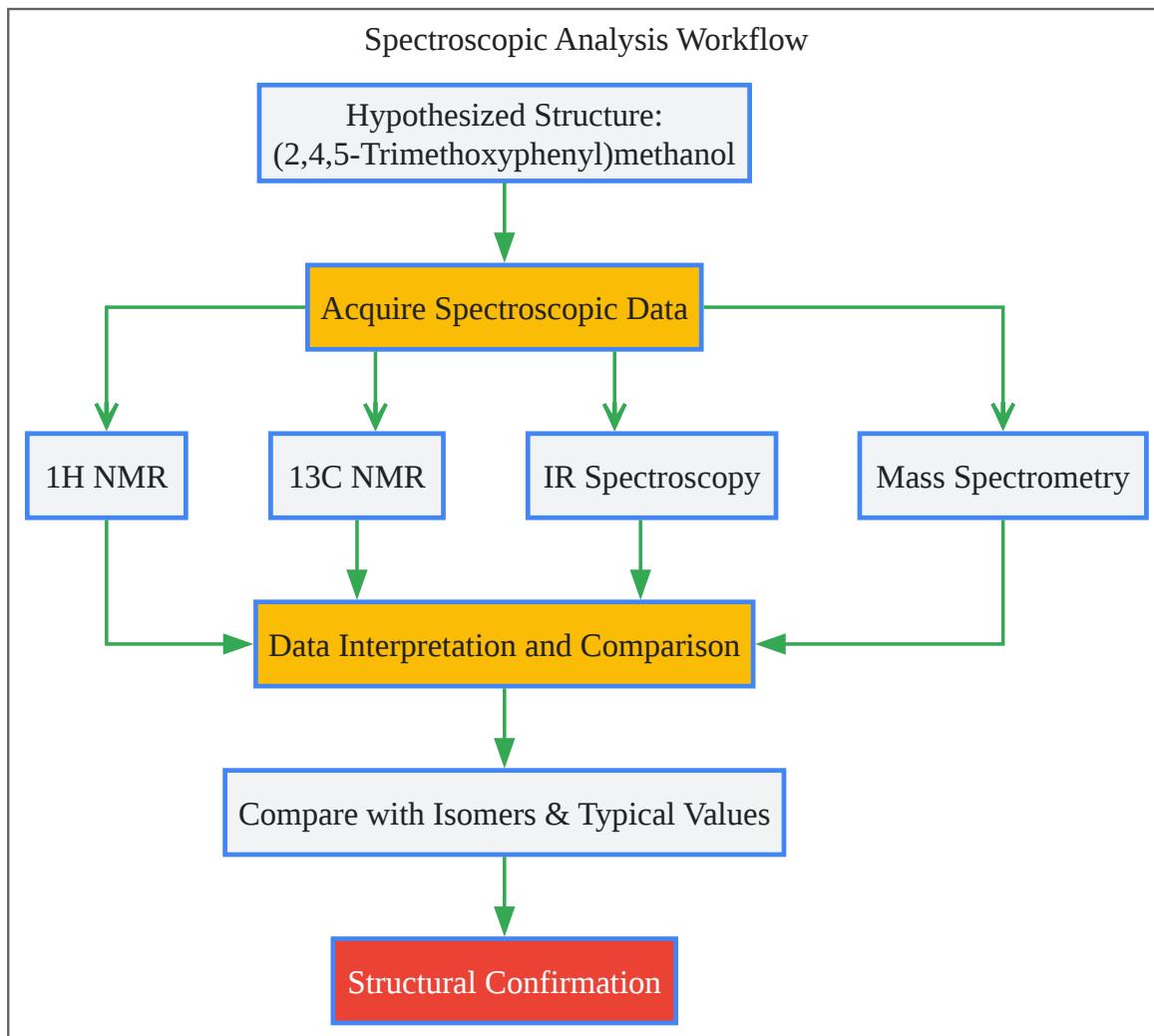
- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
- Technique: Attenuated Total Reflectance (ATR).
- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
- Data Acquisition: Spectra were recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 16 scans.

Mass Spectrometry (MS)

- Instrument: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m).
- Oven Program: Initial temperature of 100 °C, held for 2 min, then ramped to 250 °C at 10 °C/min.
- Mass Range: m/z 40-400.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow employed for the structural validation of **(2,4,5-Trimethoxyphenyl)methanol**.



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Caption: Workflow for the structural validation of **(2,4,5-Trimethoxyphenyl)methanol**.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal validation of the structure of **(2,4,5-Trimethoxyphenyl)methanol**. The distinct spectroscopic signatures, particularly the ^1H and ^{13}C NMR spectra, clearly differentiate it from its isomers and align perfectly with the predicted

patterns for the 1,2,4,5-substitution. The detailed protocols and comparative data presented herein serve as a reliable guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the accurate identification of this and related compounds.

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- To cite this document: BenchChem. [Validation of the structure of (2,4,5-Trimethoxyphenyl)methanol using spectroscopic methods]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331670#validation-of-the-structure-of-2-4-5-trimethoxyphenyl-methanol-using-spectroscopic-methods>]

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